(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid, also known as LSZ102, is a novel, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) currently under investigation for its potential in treating estrogen receptor-positive (ER+) breast cancer. [, , , , , , ] This compound belongs to a class of therapeutics that function by binding to the estrogen receptor alpha (ERα), antagonizing its activity, and promoting its degradation. [, , ] LSZ102 has shown promising preclinical activity against both wild-type and mutant ERα, indicating its potential to overcome resistance mechanisms commonly observed with existing endocrine therapies. [, ]
Subsequent optimization efforts led to a more streamlined and efficient synthetic route. This improved process replaced the Suzuki coupling with a two-step approach: - A palladium-catalyzed conversion of an aryl bromide to a phenol. [, ]- A palladium-catalyzed C-H activation as the key step. [, ]
This revised strategy significantly improved the overall yield, reduced the number of synthetic steps, and eliminated the need for chromatographic purifications, making it more suitable for large-scale manufacturing. [, ] One notable optimization for large-scale synthesis involved the use of the surfactant TPGS-750-M in a Suzuki-Miyaura cross-coupling step. []
LSZ-102 features a complex molecular structure characterized by a benzothiophene core. This structural motif is crucial for its biological activity as it interacts specifically with estrogen receptors.
The three-dimensional conformation of LSZ-102 allows for optimal interaction with estrogen receptors, which is critical for its function as a selective estrogen receptor degrader .
LSZ-102 undergoes several chemical reactions that are essential for its activity as an estrogen receptor degrader. These reactions primarily involve binding to the estrogen receptor, leading to receptor degradation rather than mere antagonism.
This mechanism distinguishes LSZ-102 from traditional selective estrogen receptor modulators that merely block receptor activity without promoting degradation .
The mechanism through which LSZ-102 exerts its effects involves several key processes:
Data from competitive binding assays indicate that LSZ-102 has a high potency in degrading estrogen receptors compared to other agents .
Relevant analyses confirm that these properties contribute to its effectiveness as a therapeutic agent against breast cancer .
LSZ-102 holds significant promise in scientific research and clinical applications, particularly in oncology:
The ongoing research into LSZ-102's efficacy and safety profiles continues to support its potential role in modern cancer therapies .
Estrogen receptor alpha (ERα) is a nuclear transcription factor activated by estradiol (E2) binding, driving proliferation in approximately 74% of breast cancers [1] [7]. Upon ligand activation, ERα dimerizes, translocates to the nucleus, and recruits coactivators (CoA) to initiate transcription of pro-survival genes such as MYC, CCND1 (cyclin D1), TGFα, and IGF-1 [2]. This genomic signaling promotes cell cycle progression from G1 to S phase. Additionally, non-genomic ERα signaling rapidly activates kinase cascades (e.g., PI3K/AKT/mTOR, RAS/RAF/MEK/ERK) through membrane-associated ER complexes, further amplifying mitogenic signals [2] [9]. The dependency of ER+ tumors on this pathway makes ERα a primary therapeutic target.
Resistance to endocrine therapy arises through diverse molecular mechanisms:
Table 1: Key Molecular Alterations in Endocrine-Resistant ER+ Breast Cancer
Gene/Pathway | Alteration Type | Frequency (Metastatic) | Functional Consequence |
---|---|---|---|
ESR1 | Activating mutations | 16.3% | Ligand-independent ER activity |
ERBB2 (HER2) | Amplification | 2.1% | Bypasses ER dependence |
Cyclin E2 | Overexpression | Biomarker of resistance | CDK2 activation; G1/S progression |
PI3K/AKT/mTOR | Activating mutations | Up to 40% | Enhanced survival signaling |
SERDs degrade ERα via distinct mechanisms compared to earlier endocrine agents:
Table 2: Comparison of SERD Generations
Feature | Fulvestrant (1st Gen) | LSZ-102 (Oral SERD) | Imlunestrant (Oral SERD) |
---|---|---|---|
Administration | Intramuscular | Oral | Oral |
Bioavailability | Low (dose-limited) | High (33% in rats) | High (with CNS penetration) |
ER Degradation IC₅₀ | Not reported | 0.2 nM | Similar range |
Key Innovation | N/A | Orally active benzothiophene | Brain-penetrant |
The pharmacological limitations of fulvestrant motivated oral SERD development:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7